molecular formula C14H26N2O2 B2621331 Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate CAS No. 2241128-08-3

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate

Cat. No.: B2621331
CAS No.: 2241128-08-3
M. Wt: 254.374
InChI Key: YFVABHNOIZYPGE-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate is a spirocyclic carbamate derivative characterized by a 1-azaspiro[4.5]decane core. This compound, with the molecular formula C₁₃H₂₄N₂O₂ and molecular weight 256.35 g/mol (CAS: 2219371-51-2), serves as a critical intermediate in pharmaceutical synthesis due to its rigid spirocyclic structure, which enhances conformational stability and receptor selectivity . Its applications span drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes .

Properties

IUPAC Name

tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-9-14(15-10-11)7-5-4-6-8-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVABHNOIZYPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCCCC2)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Variations in the Spiro Ring System

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate (B82624)
  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Key Features : Replaces one nitrogen atom in the spiro ring with oxygen (1-oxa-8-aza), reducing basicity and altering hydrogen-bonding capacity.
  • Applications: Used in medicinal chemistry for its improved solubility compared to purely nitrogenous analogs .
Tert-butyl N-{8-oxa-1-azaspiro[4.5]decan-3-yl}carbamate
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Key Features : Contains an 8-oxa substitution, which modifies the electron distribution and steric hindrance. This compound (CAS: 2219371-51-2) is structurally closer to the target molecule but differs in oxygen placement, affecting metabolic stability .

Fluorinated Derivatives

tert-Butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate
  • Molecular Formula : C₁₄H₂₄F₂N₂O₂
  • Key Features : Fluorine atoms at the 3,3-positions enhance lipophilicity (logP) and resistance to oxidative metabolism. The spiro[4.5]decane framework is retained, but fluorination improves blood-brain barrier penetration .

Variations in Spiro Ring Size

tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate (PB03072)
  • Molecular Formula : C₁₀H₁₈N₂O₂

Functional Group Modifications

tert-Butyl (4-(2-(8-(4-(4-fluorophenyl)-4-oxobutyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)ethyl)phenyl)carbamate (Compound 10)
  • Molecular Formula : C₃₆H₄₂FN₃O₅
  • Key Features : Incorporates a fluorophenyl and ketone substituents, significantly increasing molecular weight (639.75 g/mol ). This modification enhances dopamine D2 receptor binding affinity, as demonstrated in ligand screening studies .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate C₁₃H₂₄N₂O₂ 256.35 2219371-51-2 1-aza, spiro[4.5]decane
tert-Butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate C₁₂H₂₂N₂O₃ 242.32 B82624 1-oxa-8-aza, spiro[4.5]decane
tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate C₁₄H₂₄F₂N₂O₂ 290.35 2306249-46-5 Difluoro, 8-aza, spiro[4.5]decane
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate C₁₀H₁₈N₂O₂ 198.26 1181816-12-5 2-aza, spiro[3.3]heptane

Research Findings and Implications

  • Heteroatom Impact: Oxygen-containing analogs (e.g., 1-oxa-8-aza) exhibit lower basicity but improved aqueous solubility, making them suitable for intravenous formulations .
  • Fluorination Effects : Fluorinated derivatives show enhanced metabolic stability and CNS penetration, critical for neurotherapeutic agents .
  • Ring Size and Reactivity : Smaller spiro systems (e.g., spiro[3.3]heptane) prioritize synthetic accessibility, while larger systems (spiro[4.5]decane) favor target engagement .

Biological Activity

Tert-butyl N-(1-azaspiro[4.5]decan-3-yl)carbamate is a spirocyclic compound with potential biological activities that are of interest in medicinal chemistry and pharmacology. This article examines its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • CAS Number : 2241128-08-3

The compound features a unique spirocyclic structure, which may influence its interaction with biological targets, potentially leading to various pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. A common synthetic route includes:

  • Reagents :
    • Tert-butyl chloroformate
    • Spirocyclic amine
    • Base (e.g., triethylamine)
  • Reaction Conditions :
    • Mild temperature conditions to facilitate the reaction while minimizing side reactions.
    • Neutralization of hydrochloric acid formed during the reaction.

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modifying their activity.

Antimicrobial Activity

Recent studies have indicated that azaspiro compounds, including this compound, exhibit significant antimicrobial properties. For instance:

  • Case Study : A series of azaspiro analogs were evaluated for their antibacterial and antitubercular activities. The results showed that certain structural modifications enhanced their efficacy against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Neuroprotective Effects

Research has explored the neuroprotective potential of related compounds against oxidative stress-induced cell death:

  • Study Overview : The neuroprotective effects were evaluated using human SH-SY5Y neuroblastoma cells exposed to oxidative stress induced by tert-butyl hydroperoxide (TBHP). Compounds exhibiting similar structures demonstrated protective effects via activation of the ERK/MAPK and PI3K/Akt signaling pathways .

Antioxidant Activity

The antioxidant properties of azaspiro compounds have been linked to their ability to scavenge free radicals:

CompoundActivity TypeMechanism
This compoundAntioxidantQuenching free radicals
Bacopa monnieriNeuroprotectiveActivation of ERK/MAPK and PI3K/Akt pathways

These findings suggest that the compound may offer therapeutic benefits in conditions characterized by oxidative stress.

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